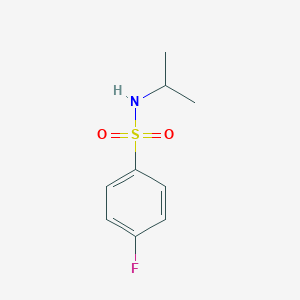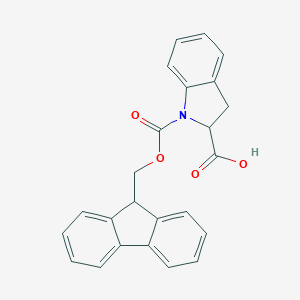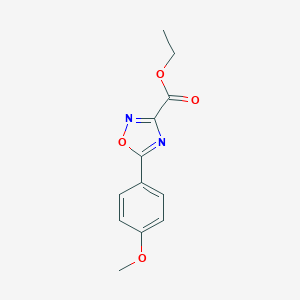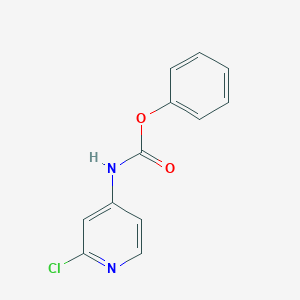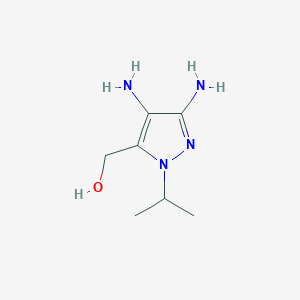
(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol, also known as DIPL, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicine, agriculture, and materials science.
Scientific Research Applications
(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has shown potential applications in various fields of scientific research. In the field of medicine, (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has been found to have anti-inflammatory and anti-cancer properties. (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has also been found to have potential applications in the field of agriculture as a plant growth regulator. Additionally, (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has been studied for its potential use in the development of new materials, such as polymers and metal-organic frameworks.
Mechanism Of Action
The mechanism of action of (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol is not fully understood. However, studies have shown that (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has been found to have various biochemical and physiological effects. In vitro studies have shown that (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol can reduce inflammation and tumor growth in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol in lab experiments is its low toxicity. (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has been found to have low toxicity in animal studies, making it a potentially safe compound for use in research. However, one limitation of using (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol in lab experiments is its limited solubility in non-polar solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol. One area of research could focus on developing new methods for synthesizing (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol that are more efficient and cost-effective. Another area of research could focus on further exploring the anti-inflammatory and anti-cancer properties of (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol and its potential use in the development of new drugs. Additionally, research could focus on exploring the potential applications of (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol in the field of materials science, such as in the development of new polymers and metal-organic frameworks.
Synthesis Methods
The synthesis of (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol is typically achieved through the reaction of 3,4-diaminopyrazole with formaldehyde in the presence of an acid catalyst. The resulting product is a white crystalline solid that is soluble in water and polar organic solvents.
properties
CAS RN |
199342-00-2 |
|---|---|
Product Name |
(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol |
Molecular Formula |
C7H14N4O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(4,5-diamino-2-propan-2-ylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C7H14N4O/c1-4(2)11-5(3-12)6(8)7(9)10-11/h4,12H,3,8H2,1-2H3,(H2,9,10) |
InChI Key |
LHRAHHGCQRJYCE-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=C(C(=N1)N)N)CO |
Canonical SMILES |
CC(C)N1C(=C(C(=N1)N)N)CO |
synonyms |
1H-Pyrazole-5-methanol,3,4-diamino-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



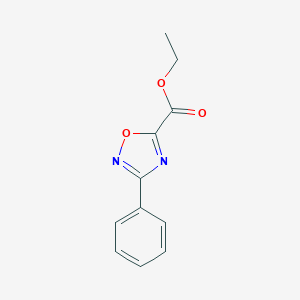
![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B180883.png)
![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)
![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)

